![molecular formula C21H19N3O5 B7717668 6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL](/img/structure/B7717668.png)
6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
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Overview
Description
6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex organic compound that features a quinoline core substituted with a trimethoxyphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the trimethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to introduce the trimethoxyphenyl moiety.
Formation of the quinoline core: This can be synthesized through a series of cyclization reactions, often involving aniline derivatives and aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the quinoline core.
Scientific Research Applications
6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-5-[3-(3,4,5-TRIMETHOXYPHENYL)BUT-1-YNYL]PYRIMIDINE-2,4-DIAMINE: Shares the trimethoxyphenyl group but has a different core structure.
3,4,5-TRIMETHOXYBENZOIC ACID: Contains the trimethoxyphenyl moiety but lacks the quinoline and oxadiazole rings.
Uniqueness
6-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is unique due to its combination of a quinoline core, an oxadiazole ring, and a trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-15-12(7-11)8-14(20(25)22-15)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRIOMRSMIPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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